molecular formula C15H11N3O3 B2968307 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 851095-21-1

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2968307
CAS No.: 851095-21-1
M. Wt: 281.271
InChI Key: DLWKRHPTEZEGHN-CMDGGOBGSA-N
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Description

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a compound that contains a furan ring. Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . This compound is a derivative of furan, and it is synthesized under mild synthetic conditions supported by microwave radiation .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by elemental analyses, IR and 1H-NMR spectra . Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are carried out under mild synthetic conditions supported by microwave radiation . The reactions involve the use of 2-furoic acid, furfurylamine, and furfuryl alcohol .

Scientific Research Applications

Energetic Materials and Insensitive Munitions

Compounds based on oxadiazole rings, particularly those combining 1,2,4- and 1,3,4-oxadiazole structures, have been synthesized and evaluated for their potential as insensitive energetic materials. These compounds, characterized by their moderate thermal stabilities and insensitivity towards impact and friction, showcase superior detonation performance compared to traditional explosives like TNT (Yu et al., 2017).

Medicinal Chemistry and Drug Development

Furazans, or 1,2,5-oxadiazoles, although less common in medicinal chemistry, have been explored for their pharmacological and biological activity. A review of furazan-containing molecules in drug development highlights their therapeutic potential across various stages, from preclinical to clinical development, emphasizing the structural diversity and activity enhancement these heterocycles bring to medicinal chemistry (Mancini et al., 2021).

Vasodilator Action of Furoxans

The vasodilator effects of furoxans (1,2,5-oxadiazole-2-oxides) have been attributed to their ability to generate nitric oxide (NO) upon reaction with thiols. This unique mechanism underscores the potential of furoxans as nitrovasodilators, contributing to their consideration in cardiovascular therapeutic research (Feelisch et al., 1992).

Tyrosinase Inhibition for Therapeutic Applications

Benzofuran-oxadiazole hybrids have been synthesized and assessed for their tyrosinase inhibition activity. These compounds demonstrate significant inhibitory effects, suggesting their potential as skin whitening agents or for the treatment of melanoma, with some derivatives showing higher potency than ascorbic acid (Irfan et al., 2022).

Neuroprotective and Procognitive Agents

Explorations into the central nervous system (CNS) applications of furoxans (1,2,5-oxadiazole-N-oxides) have revealed their neuroprotective and procognitive effects. These findings open avenues for using furoxans in addressing CNS-related conditions, including neurodegeneration and cognitive impairments (Schiefer et al., 2012).

Properties

IUPAC Name

(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-10H,(H,16,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWKRHPTEZEGHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330503
Record name (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851095-21-1
Record name (E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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